2-(2'-ChlorobenZyloxy)-4-fluorophenylZinc bromide
Description
2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a phenyl ring substituted with a chlorobenzyloxy group and a fluorine atom. The compound is typically used in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in complex organic molecules.
Properties
Molecular Formula |
C13H9BrClFOZn |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);1-[(2-chlorophenyl)methoxy]-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
NFFDMYGDWPFJDI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=[C-]C=CC(=C2)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’-chlorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2’-Chlorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Cross-coupling reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent and dissolve a wide range of organic compounds.
Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from reactions involving 2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, 2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various chemical structures.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of new drugs and the modification of existing pharmaceuticals to improve their efficacy and reduce side effects.
Industry
In the industrial sector, 2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide is used in the production of fine chemicals, agrochemicals, and materials. Its role in cross-coupling reactions makes it a key component in the manufacture of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in another molecule. This transfer is facilitated by the presence of a palladium catalyst, which activates the electrophilic center and allows the nucleophilic attack by the organozinc reagent. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.
Comparison with Similar Compounds
Similar Compounds
2-(2’-Chlorobenzyloxy)-4-fluorophenylmagnesium bromide: Another organometallic reagent used in similar types of reactions but with magnesium instead of zinc.
2-(2’-Chlorobenzyloxy)-4-fluorophenyl lithium: A lithium-based reagent used in organic synthesis with different reactivity and selectivity compared to the zinc-based compound.
Uniqueness
2-(2’-Chlorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its specific reactivity and stability in THF. The presence of the zinc atom provides different reactivity compared to magnesium or lithium-based reagents, making it suitable for specific types of cross-coupling reactions where other reagents may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
